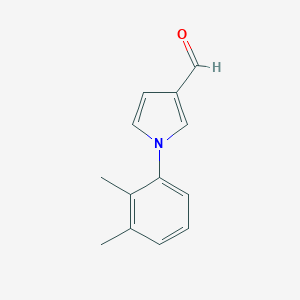

1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde” is likely to be an organic compound consisting of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, attached to a 2,3-dimethylphenyl group and an aldehyde group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it might be synthesized through methods similar to those used for related compounds. For instance, a Wittig olefination of phenylimidazolylketones followed by a hydrogenation has been used for the synthesis of a related compound .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The pyrrole ring is aromatic and can undergo electrophilic aromatic substitution. The aldehyde group is reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be similar to those of related compounds. For example, it might have a density around 0.992 g/cm3 and a boiling point around 293.5°C .Scientific Research Applications

Medicinal Chemistry: Potential for Sedative Synthesis

The structure of 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde suggests potential use in the synthesis of sedatives like dexmedetomidine . The compound’s aromatic ring and potential for forming secondary amines through N-alkylation reactions could be exploited in the design of new sedative agents.

Material Science: Polymer Synthesis

In material science, the compound could be investigated for its role in polymer synthesis. Its ability to undergo various chemical reactions, such as aromatic substitution, could make it a valuable monomer for creating novel polymers with specific properties .

Environmental Applications: Green Chemistry

The related compound, 1-(2,3-dimethylphenyl)-1-chloroethane, has been used in green chemistry applications. By extension, 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde could be explored for its environmental applications, particularly in processes that aim to minimize the release of harmful byproducts .

Analytical Chemistry: Reference Standards

Compounds with a similar structure have been used as reference standards in analytical chemistry. This compound could serve as a standard for calibrating instruments or validating analytical methods due to its distinct chemical structure .

Chemical Research: Reaction Mechanism Studies

The compound’s reactivity, particularly in ring-opening reactions, could be of interest in chemical research. Studies could focus on its behavior under various conditions to understand reaction mechanisms that are fundamental to organic chemistry .

Pharmacology: Drug Metabolite Analogue

Given its structural similarity to known drug metabolites, 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde could be used in pharmacological studies to investigate metabolic pathways and the effects of structural modifications on drug activity .

Mechanism of Action

Target of Action

The primary target of 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde, also known as dexmedetomidine, is the α2-adrenoceptor . This receptor plays a crucial role in the central nervous system, regulating a variety of physiological functions such as sedation, anxiolysis, and analgesia .

Mode of Action

Dexmedetomidine interacts with its target, the α2-adrenoceptor, by acting as an agonist . This means it binds to the receptor and activates it, leading to a series of intracellular events. Dexmedetomidine is highly selective for α2-receptors, with an α2:α1 ratio of 1620:1 . Its activation of central pre- and postsynaptic α2-receptors in the locus coeruleus induces a state of unconsciousness similar to natural sleep .

Biochemical Pathways

The activation of α2-adrenoceptors by dexmedetomidine leads to a decrease in cyclic adenosine monophosphate (cAMP) production. This, in turn, inhibits the release of various neurotransmitters, leading to sedative and analgesic effects . The exact biochemical pathways affected by dexmedetomidine and their downstream effects are still under investigation.

Pharmacokinetics

Dexmedetomidine is rapidly distributed and mainly metabolized in the liver into inactive metabolites by glucuronidation and hydroxylation . Less than 1% is excreted unchanged, with metabolites being excreted renally (95%) and fecally (4%) . Factors such as body size, hepatic impairment, plasma albumin, and cardiac output significantly impact dexmedetomidine’s pharmacokinetics .

Result of Action

The activation of α2-adrenoceptors by dexmedetomidine results in sedative, anxiolytic, sympatholytic, and analgesic-sparing effects, with minimal depression of respiratory function . Hemodynamic effects, which include transient hypertension, bradycardia, and hypotension, result from the drug’s peripheral vasoconstrictive and sympatholytic properties .

Action Environment

The action, efficacy, and stability of dexmedetomidine can be influenced by various environmental factors. For instance, the drug’s pharmacokinetics can be affected by the patient’s body size, hepatic function, plasma albumin levels, and cardiac output

Future Directions

properties

IUPAC Name |

1-(2,3-dimethylphenyl)pyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-10-4-3-5-13(11(10)2)14-7-6-12(8-14)9-15/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRJFBWGPOOCWTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C=CC(=C2)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole](/img/structure/B113055.png)

![1'-Boc-1,2-Dihydro-2-oxo-spiro[4H-3,1-benzoxazine-4,4'-piperidine]](/img/structure/B113071.png)